Alpha-2 Adrenergic Receptor Binding Affinity: 3.2× Higher Than 5-Chloro Analog, 7.4× Higher Than Unsubstituted Parent
5-Bromo-N-methylpyrazine-2-carboxamide exhibits a Ki of 6.5 nM for the alpha-2 adrenergic receptor in rat cortex, representing a 3.2-fold improvement in binding affinity compared to the 5-chloro analog (Ki = 21 nM) and a 7.4-fold improvement over the unsubstituted N-methylpyrazine-2-carboxamide (Ki = 48 nM) [1] [2] [3]. These values derive from competitive radioligand binding assays using [3H]idazoxan or [3H]rauwolscine in rat cerebral cortex membrane preparations. The halogen-dependent affinity gradient (Br > Cl > H) underscores the bromo substituent's superior contribution to target engagement.
| Evidence Dimension | Alpha-2 adrenergic receptor binding affinity (Ki, nM) |
|---|---|
| Target Compound Data | 6.5 nM |
| Comparator Or Baseline | 5-Chloro-N-methylpyrazine-2-carboxamide: 21 nM; N-Methylpyrazine-2-carboxamide: 48 nM |
| Quantified Difference | 3.2× lower Ki vs. 5-chloro analog; 7.4× lower Ki vs. unsubstituted parent |
| Conditions | [3H]idazoxan or [3H]rauwolscine radioligand displacement, rat cerebral cortex membrane |
Why This Matters
Lower Ki values indicate higher binding affinity, directly influencing potency in alpha-2 adrenoceptor-mediated therapeutic programs and reducing the required compound concentration for target engagement.
- [1] BindingDB. BDBM50226155 (CHEMBL543684). Affinity data for 5-bromo-N-methylpyrazine-2-carboxamide: Ki = 6.5 nM (alpha-2 adrenergic receptor, rat cortex). View Source
- [2] BindingDB. BDBM50228621 (CHEMBL2448024). Affinity data for 5-chloro-N-methylpyrazine-2-carboxamide: Ki = 21 nM (alpha-2 adrenergic receptor, rat cerebral cortex). View Source
- [3] BindingDB. BDBM50228624 (CHEMBL1203554). Affinity data for N-methylpyrazine-2-carboxamide: Ki = 48 nM (alpha-2 adrenergic receptor, rat cerebral cortex). View Source
